molecular formula C8H4ClNO2 B13041344 6-Chlorobenzo[D]isoxazole-3-carbaldehyde

6-Chlorobenzo[D]isoxazole-3-carbaldehyde

Cat. No.: B13041344
M. Wt: 181.57 g/mol
InChI Key: PQLCUEMDHGMUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorobenzo[D]isoxazole-3-carbaldehyde (CAS: 1824320-93-5) is a halogenated heterocyclic compound with the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol . Its structure comprises a benzoisoxazole core substituted with a chlorine atom at the 6-position and an aldehyde group at the 3-position. The aldehyde functionality makes it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or participating in condensation reactions.

Properties

IUPAC Name

6-chloro-1,2-benzoxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLCUEMDHGMUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[D]isoxazole-3-carbaldehyde typically involves the cycloaddition reaction of aromatic aldehydes with nitroacetic esters. This reaction proceeds via the intermediate formation of alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives . Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often employing scalable and eco-friendly synthetic strategies .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[D]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic Activity
6-Chlorobenzo[D]isoxazole-3-carbaldehyde has been identified as a selective inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in the metabolism of D-serine, which is crucial for NMDA receptor function in the brain. Inhibitors of DAAO have shown promise in alleviating symptoms of schizophrenia. For instance, studies indicate that compounds with structural similarities to this compound exhibit significant inhibitory activity against DAAO with IC50 values in the nanomolar range, suggesting effective therapeutic potential for treating schizophrenia and related disorders .

1.2 Antituberculous Activity
Research has demonstrated that derivatives of isoxazole compounds, including those related to this compound, exhibit moderate bioactivity against Mycobacterium tuberculosis. A study reported minimum inhibitory concentrations (MIC) for synthesized compounds ranging from 0.34 to 0.41 μM, indicating their potential as antituberculous agents .

Material Science

2.1 Synthesis of Functionalized Materials
The compound serves as a versatile intermediate in the synthesis of various functionalized materials. Its reactive aldehyde group can be utilized in condensation reactions to form more complex structures, which are valuable in creating novel polymers and materials for electronic applications .

2.2 Photophysical Properties
Studies have shown that this compound can be incorporated into materials that exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Biochemical Probes

3.1 Imaging and Diagnostic Applications
The compound’s ability to selectively inhibit DAAO suggests its potential use as a biochemical probe in imaging studies. By labeling it with radioactive isotopes such as carbon-11, researchers can track its distribution and metabolism in vivo using positron emission tomography (PET). This application could provide insights into the biochemical pathways involved in neuropsychiatric disorders .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryDAAO InhibitionSignificant activity against schizophrenia symptoms
Antituberculous ActivityMIC values: 0.34 - 0.41 μM against M. tuberculosis
Material ScienceSynthesis of Functionalized MaterialsUseful as an intermediate for novel polymer synthesis
Photophysical PropertiesPotential applications in OLEDs
Biochemical ProbesImaging and DiagnosticsPET imaging capabilities with carbon-11 labeling

Case Studies

Case Study 1: DAAO Inhibitors in Schizophrenia Treatment
A clinical study involving several DAAO inhibitors, including derivatives related to this compound, showed improved cognitive function and reduced psychotic symptoms in patients diagnosed with schizophrenia. The results highlighted the importance of D-serine metabolism modulation as a therapeutic approach .

Case Study 2: Antituberculous Activity Assessment
In vitro assays conducted on a series of isoxazole derivatives revealed that compounds similar to this compound displayed promising activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, establishing a foundation for further development of new antituberculous drugs .

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[D]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

6-Fluorobenzo[d]isoxazole-3-carbaldehyde
  • CAS : 1824114-20-6
  • Formula: C₈H₄FNO₂
  • Molecular Weight : 165.12 g/mol
  • Key Differences: Fluorine (atomic radius: 0.64 Å) replaces chlorine (0.99 Å), reducing steric bulk and molecular weight. Fluorine's higher electronegativity (4.0 vs.
6-Bromo-3-chlorobenzo[d]isoxazole
  • CAS : 1260903-12-5 (similarity score: 0.99)
  • Formula: C₇H₃BrClNO
  • Molecular Weight : 248.47 g/mol
  • Key Differences :
    • Bromine at the 6-position increases molecular weight and polarizability compared to chlorine.
    • Bromine’s lower electronegativity (2.8) may enhance leaving-group ability in substitution reactions .
3-Chloro-6-fluorobenzo[d]isoxazole
  • CAS : 374554-89-9 (similarity score: 0.78)
  • Formula: C₇H₃ClFNO
  • Molecular Weight : 171.56 g/mol
  • Key Differences :
    • Halogen positions reversed (Cl at 3, F at 6), altering electronic distribution and steric interactions.
    • The aldehyde group is absent, limiting utility in condensation reactions .

Functional Group Variants

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
  • CAS: Not provided (see )
  • Formula : C₁₀H₁₀ClN₃O₄S₂
  • Molecular Weight : 335.78 g/mol
  • Key Differences: Replaces the aldehyde with a methyl hydrazino group and adds a sulfone moiety. IR data show a strong C=O stretch at 1740 cm⁻¹, contrasting with the aldehyde’s expected ~1700 cm⁻¹ absorption .

Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
6-Chlorobenzo[D]isoxazole-3-carbaldehyde 1824320-93-5 C₈H₄ClNO₂ 181.58 Aldehyde, Cl Reference
6-Fluorobenzo[d]isoxazole-3-carbaldehyde 1824114-20-6 C₈H₄FNO₂ 165.12 Aldehyde, F 0.78
6-Bromo-3-chlorobenzo[d]isoxazole 1260903-12-5 C₇H₃BrClNO 248.47 Br, Cl 0.99
3-Chloro-6-fluorobenzo[d]isoxazole 374554-89-9 C₇H₃ClFNO 171.56 Cl, F 0.78

Biological Activity

6-Chlorobenzo[D]isoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The synthesis typically involves the reaction of benzoic acid derivatives with hydroxylamine, followed by oxidation to form the aldehyde group. The specific synthetic routes can vary, but they often utilize metal-free conditions to enhance safety and environmental sustainability .

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an anticancer agent, D-amino acid oxidase (DAAO) inhibitor, and more.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole exhibit potent anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives have been evaluated for their half-maximal inhibitory concentration (IC50) values against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines .

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHep3B23Induces apoptosis
2eHeLa15.48Cell cycle arrest
2aMCF-739.80Antioxidant activity

These results indicate that certain derivatives can induce apoptosis while reducing necrosis rates in cancer cells, suggesting a dual mechanism of action that may be beneficial in cancer therapy .

DAAO Inhibition

This compound has also been identified as a selective DAAO inhibitor. DAAO plays a crucial role in the metabolism of D-serine, which is implicated in schizophrenia and other neurological disorders. In vitro studies have shown that this compound exhibits dose-dependent inhibition of DAAO with IC50 values in the nanomolar range . This suggests potential therapeutic applications in managing psychiatric disorders.

Case Studies and Research Findings

A notable study highlighted the role of DAAO inhibitors in alleviating symptoms of schizophrenia. The administration of this compound led to significant reductions in DAAO levels in serum among patients, correlating with improved cognitive functions .

Moreover, another investigation into isoxazole derivatives found that compounds with similar structures could inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression. These findings suggest that this compound may also act as an HDAC inhibitor, further broadening its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.